2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGHDVCTQGOCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the Pyridinyl Ether: The pyridinyl ether moiety can be attached through etherification reactions involving pyridine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Substitution reactions might occur at the fluorophenyl group or the pyridinyl ether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that compounds similar to 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. The fluorinated phenyl group may enhance the compound's interaction with biological targets, potentially leading to apoptosis in tumor cells.
- Neuroprotective Effects : Research has suggested that derivatives of this compound could possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyridine ring may contribute to its ability to cross the blood-brain barrier.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth could be beneficial in developing new antibiotics or antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl or pyridine components can significantly alter biological activity. For instance, varying the electron-withdrawing or electron-donating groups on the aromatic rings can enhance potency or selectivity towards specific biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl | Increased potency against cancer cells |
| Substituents on pyridine | Enhanced neuroprotective effects |
Case Studies
-
Case Study 1: Anticancer Research
- A study published in the Journal of Medicinal Chemistry explored analogs of this compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The study highlighted the importance of the fluorine atom in enhancing binding affinity to the target protein involved in cell cycle regulation.
-
Case Study 2: Neuroprotection
- In a preclinical study, researchers investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegeneration.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties (Hypothetical)
| Compound Name | Predicted LogP | Hydrogen-Bond Acceptors | Ring Strain (Azetidine vs. Thiazole) |
|---|---|---|---|
| Target Compound | ~2.5 | 4 | High (4-membered azetidine) |
| (E)-3-(2-Fluorophenyl)-thiazole derivative | ~3.0 | 5 | Low (5-membered thiazole) |
Biological Activity
The compound 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features a fluorophenyl group and a pyridin-3-yloxy azetidine moiety. Its chemical formula is , with notable characteristics that influence its biological activity.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, research on related pyrimidine derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for these derivatives against COX-1 and COX-2 enzymes ranged from 19.45 μM to 42.1 μM, suggesting that modifications in molecular structure can enhance anti-inflammatory potency .
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of azetidine derivatives, including those structurally related to This compound . For example, compounds exhibiting similar structural motifs were tested on MCF-7 breast cancer cells, showing IC50 values as low as , indicating potent antiproliferative effects . These findings suggest that the compound may interact with cellular pathways involved in cancer cell proliferation.
The biological activity of This compound is hypothesized to involve modulation of specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. The presence of the pyridine ring is particularly noteworthy as it may enhance binding affinity and selectivity towards these targets.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of azetidine derivatives:
- Study on Anti-inflammatory Activity : A study evaluated a series of azetidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of azetidine-containing compounds against various cancer cell lines, demonstrating that structural modifications could lead to enhanced activity against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
